molecular formula C13H14BNO4S B1292056 N-Benzyl 3-boronobenzenesulfonamide CAS No. 690662-91-0

N-Benzyl 3-boronobenzenesulfonamide

Cat. No.: B1292056
CAS No.: 690662-91-0
M. Wt: 291.1 g/mol
InChI Key: AYVLQZPFDWDKFW-UHFFFAOYSA-N
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Description

N-Benzyl 3-boronobenzenesulfonamide is a chemical compound with the molecular formula C13H14BNO4S. It is known for its applications in various organic transformations, particularly in cross-coupling reactions and C-H functionalizations . This compound is characterized by the presence of a boronic acid group and a sulfonamide group, which contribute to its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl 3-boronobenzenesulfonamide typically involves the reaction of a boronic acid derivative with a sulfonamide group. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boron-containing compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl 3-boronobenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases (such as potassium carbonate), and solvents like toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Scientific Research Applications

N-Benzyl 3-boronobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Benzyl 3-boronobenzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of both boronic acid and sulfonamide groups. These functional groups allow the compound to act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily related to its role in facilitating carbon-carbon bond formation .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-(benzylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVLQZPFDWDKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626373
Record name [3-(Benzylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690662-91-0
Record name [3-(Benzylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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